N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine

Description

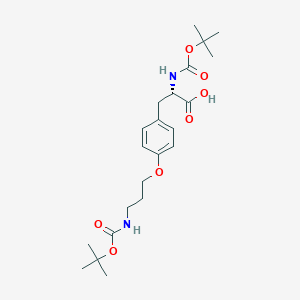

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is a modified L-tyrosine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The first Boc group protects the α-amino group of tyrosine, while the second Boc group is attached to an O-linked 3-aminopropyl side chain. This compound is primarily utilized in peptide synthesis to prevent unwanted side reactions during coupling or deprotection steps. The dual Boc groups enhance steric protection and enable selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making it valuable for synthesizing complex peptides or protein conjugates requiring orthogonal protection strategies .

Properties

Molecular Formula |

C22H34N2O7 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C22H34N2O7/c1-21(2,3)30-19(27)23-12-7-13-29-16-10-8-15(9-11-16)14-17(18(25)26)24-20(28)31-22(4,5)6/h8-11,17H,7,12-14H2,1-6H3,(H,23,27)(H,24,28)(H,25,26)/t17-/m0/s1 |

InChI Key |

AZYSHDSVGUFBQN-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine This reaction results in the formation of the Boc-protected tyrosine derivative

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.

Oxidation and Reduction Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Alkylating agents such as alkyl halides

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Reduction: Reducing agents like sodium borohydride (NaBH4)

Major Products Formed

Deprotection: L-tyrosine and 3-aminopropyl-L-tyrosine

Substitution: Various alkylated derivatives of L-tyrosine

Oxidation: Quinones

Reduction: Catechols

Scientific Research Applications

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino and hydroxyl groups from unwanted reactions, allowing for selective modifications of the molecule. Upon deprotection, the functional groups are restored, enabling further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine with structurally or functionally related tyrosine derivatives:

Key Differences and Research Findings:

Protection Strategy: this compound’s dual Boc groups provide sequential deprotection flexibility, unlike single-protected analogs like N-Boc-L-tyrosine tert-butyl ester . Benzyl (N-Boc-O-benzyl-L-tyrosine) and tert-butyl ester groups require distinct deprotection methods (hydrogenolysis vs. acid hydrolysis), whereas the 3-Boc-aminopropyl chain allows for tailored functionalization .

Functional Group Reactivity: The 3-Boc-aminopropyl side chain introduces a primary amine (after Boc removal), enabling post-synthetic modifications (e.g., crosslinking or fluorescent labeling). This contrasts with azide-functionalized O-(3-azidopropyl)-L-tyrosine, which is tailored for click chemistry .

Solubility and Stability :

- N-Acetyl-L-tyrosine (NALT) exhibits superior water solubility due to its acetyl group, making it ideal for supplements. In contrast, Boc-protected derivatives are typically lipophilic and require organic solvents for handling .

Applications in Research: 3-Chloro-N-Boc-L-tyrosine is pivotal in synthesizing halogenated bioactive peptides, whereas this compound’s branched structure is advantageous for dendritic peptide architectures .

Economic and Practical Factors: Boc-protected compounds generally command higher prices due to synthetic complexity. For example, N-Boc-S-benzyl-L-cysteine costs ~JPY32,000/5g (), while this compound is likely more expensive due to additional Boc group incorporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.